molecular formula C20H16N2O4 B14334187 Benzamide, N,N'-1,2-phenylenebis[2-hydroxy- CAS No. 103528-00-3

Benzamide, N,N'-1,2-phenylenebis[2-hydroxy-

Cat. No.: B14334187
CAS No.: 103528-00-3
M. Wt: 348.4 g/mol
InChI Key: MOFNUXXPJOXEQX-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected through a 1,2-phenylene bridge, with each benzamide group further substituted by a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] typically involves the nucleophilic substitution of suitable dihalogen precursors with nucleophiles such as sodium azide (NaN3). For instance, one method involves the double nucleophilic substitution of a dihalogen precursor with NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100°C) for an extended period (e.g., 24 hours) .

Industrial Production Methods: Industrial production methods for this compound may involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions that maximize yield and purity are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide groups can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and various halides are used under conditions such as elevated temperatures and polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The benzamide groups can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] is unique due to the presence of hydroxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.

Properties

CAS No.

103528-00-3

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H16N2O4/c23-17-11-5-1-7-13(17)19(25)21-15-9-3-4-10-16(15)22-20(26)14-8-2-6-12-18(14)24/h1-12,23-24H,(H,21,25)(H,22,26)

InChI Key

MOFNUXXPJOXEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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